molecular formula C5H8Cl3NO B1265724 N,N-Bis(2-chloroethyl)carbamoyl Chloride CAS No. 2998-56-3

N,N-Bis(2-chloroethyl)carbamoyl Chloride

Cat. No.: B1265724
CAS No.: 2998-56-3
M. Wt: 204.48 g/mol
InChI Key: JAHXVUPWHXMPLG-UHFFFAOYSA-N
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Description

N,N-Bis(2-chloroethyl)carbamoyl Chloride is a chemical compound with the molecular formula C5H8Cl3NO. It is a colorless to light yellow clear liquid at room temperature and is known for its use in various chemical and industrial applications. This compound is particularly notable for its role as an intermediate in the synthesis of other chemicals, including pharmaceuticals.

Mechanism of Action

Pharmacokinetics

The compound’s bioavailability would depend on factors such as its absorption rate, distribution within the body, metabolism, and rate of excretion .

Result of Action

It’s known that the compound is classified as a carcinogen and is suspected of causing genetic defects . This suggests that the compound could cause DNA damage or other types of cellular damage.

Action Environment

The action, efficacy, and stability of N,N-Bis(2-chloroethyl)carbamoyl Chloride can be influenced by various environmental factors. For instance, the compound is sensitive to moisture and should be stored under inert gas . Furthermore, the compound’s efficacy could be affected by the pH and temperature of its environment, as well as the presence of other chemicals.

Disclaimer: The compound this compound is classified as a carcinogen and is suspected of causing genetic defects . Therefore, it should be handled with extreme caution and appropriate safety measures should be taken. Always refer to the Safety Data Sheet (SDS) and other relevant documents for the most accurate and up-to-date information.

Biochemical Analysis

Biochemical Properties

N,N-Bis(2-chloroethyl)carbamoyl Chloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to form covalent bonds with nucleophilic sites on proteins and DNA, leading to modifications that can alter their function. For instance, it can interact with enzymes involved in DNA repair, thereby inhibiting their activity and leading to DNA damage .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It can induce cell cycle arrest and apoptosis in cancer cells by causing DNA cross-linking and subsequent DNA damage . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For example, it can downregulate the expression of genes involved in cell proliferation and upregulate those involved in apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with DNA and proteins. This leads to the inhibition of DNA replication and transcription, ultimately causing cell death. The compound can also inhibit the activity of enzymes involved in DNA repair, further exacerbating DNA damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under inert gas conditions but can degrade in the presence of moisture . Long-term exposure to this compound can lead to sustained DNA damage and alterations in cellular function, as observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can induce DNA damage and apoptosis without causing significant toxicity. At high doses, it can lead to severe toxic effects, including organ damage and death . Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular macromolecules . These interactions can affect metabolic flux and alter metabolite levels within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can accumulate in specific cellular compartments, leading to localized effects on cellular function . The compound’s distribution is influenced by its chemical properties, such as its ability to form covalent bonds with biomolecules .

Subcellular Localization

This compound is localized in various subcellular compartments, including the nucleus and cytoplasm. Its activity and function are influenced by its subcellular localization, as it can interact with different biomolecules in these compartments . Targeting signals and post-translational modifications may direct the compound to specific organelles, affecting its overall activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Bis(2-chloroethyl)carbamoyl Chloride is typically synthesized by reacting bis(2-chloroethyl)amine with phosgene. The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a highly toxic gas. The general reaction can be represented as follows:

[ \text{Bis(2-chloroethyl)amine} + \text{Phosgene} \rightarrow \text{this compound} ]

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors equipped with safety measures to handle phosgene. The reaction is typically conducted at low temperatures to control the exothermic nature of the process. The product is then purified through distillation or other separation techniques to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions: N,N-Bis(2-chloroethyl)carbamoyl Chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form bis(2-chloroethyl)amine and carbon dioxide.

Common Reagents and Conditions:

    Nucleophiles: Such as amines, alcohols, and thiols, are commonly used in substitution reactions.

    Hydrolysis Conditions: Typically involves aqueous solutions and may require acidic or basic catalysts to proceed efficiently.

Major Products Formed:

Scientific Research Applications

N,N-Bis(2-chloroethyl)carbamoyl Chloride has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of other chemical compounds.

    Biology: Employed in the study of biochemical pathways and mechanisms.

    Medicine: Serves as a precursor in the synthesis of certain pharmaceuticals, particularly those used in cancer treatment.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

    N,N-Bis(2-chloroethyl)methylamine: Another compound with similar chloroethyl groups but with a different central structure.

    N,N-Bis(2-chloroethyl)urea: Shares the chloroethyl groups but has a urea backbone instead of a carbamoyl chloride.

Uniqueness: N,N-Bis(2-chloroethyl)carbamoyl Chloride is unique due to its specific reactivity and the presence of the carbamoyl chloride group, which imparts distinct chemical properties compared to its analogs. This uniqueness makes it particularly valuable in the synthesis of certain pharmaceuticals and specialty chemicals .

Properties

IUPAC Name

N,N-bis(2-chloroethyl)carbamoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Cl3NO/c6-1-3-9(4-2-7)5(8)10/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHXVUPWHXMPLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)N(CCCl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40184075
Record name Carbamic chloride, bis(2-chloroethyl)-
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Molecular Weight

204.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2998-56-3
Record name N,N-Bis(2-chloroethyl)carbamic chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2998-56-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic chloride, bis(2-chloroethyl)-
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Record name 2998-56-3
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Record name Carbamic chloride, bis(2-chloroethyl)-
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Record name Bis(2-chloroethyl)carbamoyl chloride
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution in dry benzene of 82 g. of bis-(β-chloroethyl)-amine freshly liberated from its hydrochloride is added gradually to a solution of 36 g. of carbonyl chloride in benzene at a temperature below 10° C. The mixture is mechanically stirred for three hours, the precipitate of bis-(β-chloroethyl)-amine hydrochloride is removed by filtration, and the benzene is distilled off on a water bath. The residue is distilled in vacuo, and the N-chloroformyl-bis-(β-chloroethyl)-amine is obtained as a pale yellow oil with a B.P. of 114-116° C./1 mm. Hg.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of N,N-Bis(2-chloroethyl)carbamoyl chloride in the synthesis of estramustine and its derivatives?

A1: this compound acts as an alkylating agent in a key reaction step. It reacts with either [2,4,16,16-2H4]estrone or [2,4,16,16,17-2H5]estradiol to introduce the bis(2-chloroethyl)carbamoyl group onto the steroid nucleus. This modification is crucial for the biological activity of the resulting compounds - estromustine and estramustine [].

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